molecular formula C20H31NO9 B2773905 (5-Acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl)methyl acetate CAS No. 347411-90-9

(5-Acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl)methyl acetate

Cat. No. B2773905
CAS RN: 347411-90-9
M. Wt: 429.466
InChI Key: SBJACEBXNZEQNU-UHFFFAOYSA-N
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Description

“(5-Acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl)methyl acetate” is a chemical compound with the molecular formula C14H20N2O9 . It is a versatile compound used in scientific research and offers immense potential due to its unique properties. It can be applied in various fields like drug discovery, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It has a molecular weight of 360.317 Da and a monoisotopic mass of 360.116882 Da . The molecule includes 11 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm³, a boiling point of 551.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.4 mmHg at 25°C . Its enthalpy of vaporization is 95.6±6.0 kJ/mol, and it has a flash point of 287.3±30.1 °C . The index of refraction is 1.556, and it has a molar refractivity of 79.7±0.5 cm³ .

Scientific Research Applications

Future Directions

This compound holds promise in discovering new leads for disease intervention, including cancer . Its unrivaled structural characteristics and exceptional reactivity position it as an indispensable instrument for researchers and scientists immersed in the realm of biomedicine .

properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h15-20H,5-10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJACEBXNZEQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2CCCCC2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl)methyl acetate

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